molecular formula C16H13FN2OS2 B2915372 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886913-25-3

3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2915372
CAS No.: 886913-25-3
M. Wt: 332.41
InChI Key: LKNHJRXZMCOSLH-UHFFFAOYSA-N
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Description

  • The ethylthio group can be introduced by reacting the benzothiazole derivative with ethylthiol in the presence of a suitable base such as sodium hydride.
  • Formation of the Benzamide:

    • The final step involves the acylation of the benzothiazole derivative with benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:

    • Formation of the Benzothiazole Core:

      • The benzothiazole core can be synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions to form 4-fluorobenzo[d]thiazole.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
    • Reduction:

      • The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
    • Substitution:

      • The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.

    Common Reagents and Conditions:

      Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

      Reduction: Tin(II) chloride, iron powder.

      Substitution: Amines, thiols.

    Major Products Formed:

      Oxidation: Sulfoxides, sulfones.

      Reduction: Amines.

      Substitution: Substituted benzothiazoles.

    Scientific Research Applications

    Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.

    Biology:

    • Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine:

    • Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry:

    • Utilized in the development of novel materials with specific electronic or photonic properties.

    Mechanism of Action

    The mechanism of action of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division, ultimately resulting in cell death.

    Comparison with Similar Compounds

    • 6-bromobenzo[d]thiazol-2(3H)-one
    • 2-(benzo[d]thiazol-2-yl)phenol
    • 1-(6-fluorobenzo[d]thiazol-2-yl)hydrazine

    Comparison:

    The uniqueness of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

    Properties

    IUPAC Name

    3-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H13FN2OS2/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LKNHJRXZMCOSLH-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H13FN2OS2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    332.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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